molecular formula C9H18ClNO2 B6188533 2-amino-4-cyclopentylbutanoic acid hydrochloride CAS No. 2095887-64-0

2-amino-4-cyclopentylbutanoic acid hydrochloride

Cat. No.: B6188533
CAS No.: 2095887-64-0
M. Wt: 207.7
InChI Key:
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Description

2-amino-4-cyclopentylbutanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . This compound is characterized by the presence of an amino group, a cyclopentyl ring, and a butanoic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-cyclopentylbutanoic acid hydrochloride typically involves the reaction of cyclopentyl derivatives with butanoic acid derivatives under controlled conditions. One common method includes the use of cyclopentyl bromide and 2-amino-4-butanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the desired reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-cyclopentylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, amides, esters, and other substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-4-cyclopentylbutanoic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-4-cyclopentylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopentyl ring provides hydrophobic interactions, enhancing binding affinity. The compound may also participate in covalent modification of target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-cyclohexylbutanoic acid hydrochloride
  • 2-amino-4-cyclopropylbutanoic acid hydrochloride
  • 2-amino-4-cyclopentylpentanoic acid hydrochloride

Uniqueness

2-amino-4-cyclopentylbutanoic acid hydrochloride is unique due to its specific structural features, including the cyclopentyl ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and binding interactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2095887-64-0

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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